Potassium iodate (KIO3) is an iodine-containing salt that is widely used for iodine supplementation, particularly in regions where goiter is endemic due to iodine deficiency. It is also utilized in various other applications, including as a thyroid blocking agent in the event of nuclear accidents and in the treatment of certain diseases. Despite its beneficial uses, there are instances of toxicity associated with KIO3, particularly when consumed in excessive amounts, leading to adverse health effects1246.
The mechanism of action of potassium iodate on biological systems is multifaceted. In the context of retinal toxicity, KIO3 has been shown to cause damage to the retinal pigment epithelium (RPE) and photoreceptor cells, leading to acute vision loss. The extent of retinal damage and subsequent recovery is dependent on the dosage and the body's ability to regenerate RPE and recover photoreceptor cell function1. Studies on rabbits have indicated that the retinotoxic action of sodium iodate, a compound similar to potassium iodate, results in damage to the sensory organules and pigmented epithelium of the retina, suggesting a direct toxic effect on these structures3.
In the thyroid, KIO3 acts as a blocking agent to prevent the uptake of radioactive iodine (131I), thereby protecting the gland from radiation damage. It is as effective as potassium iodide (KI) in this role and has a longer shelf life, making it a suitable alternative in hot and humid climates4. Additionally, KIO3 has been found to influence the proliferation, migration, and invasion of thyroid cancer cells through the modulation of microRNA levels, specifically miR-146a5.
Potassium iodate has been successfully used as a prophylactic agent against endemic goiter. In Tasmania, for example, the addition of KIO3 to bread significantly reduced the prevalence of goiter across the state2.
KIO3 is an effective thyroid blocker, capable of reducing the uptake of radioactive iodine by the thyroid gland when administered in a timely manner. This property is particularly important for individuals exposed to radioiodine due to nuclear accidents or during medical treatments involving radioactive iodine4.
Research has shown that different concentrations of KIO3 can have opposing effects on the malignancy of thyroid cancer cells. Low doses may enhance malignancy, while higher doses suppress it, indicating a potential therapeutic application in modulating cancer cell behavior5.
Although not directly fungistatic in vitro, potassium iodide, a compound related to KIO3, has been historically effective in treating sporotrichosis, a fungal infection. The exact mechanism of its antifungal action remains unclear6.
KIO3 can be reduced to iodide (I-) by tissue homogenates, a process that may impact the redox balance of tissue and lead to oxidative stress. This reduction process and its effects on antioxidative activity have been studied using advanced analytical techniques7.
Cases of retinal toxicity due to KIO3 overdose have been reported, with symptoms including acute vision loss and retinal changes. The recovery of vision is possible but depends on the severity of the initial damage18.
Potassium iodide has been observed to have an asthma-suppressive action, although the mechanism behind this effect is not well understood. It has been noted to control asthma effectively in some cases, allowing for the reduction or avoidance of steroid therapy9.
Studies have indicated that KIO3 can inhibit thyroid protein biosynthesis, an effect that appears to be specific to the thyroid gland and mediated through an organic form of iodine, likely iodothyronines10.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2